Cis-Selective Reduction of 5-Formyl-cyclohex-2-enone Provides >90% Diastereomeric Access to cis-5-Hydroxymethyl-cyclohex-2-enol
The primary synthetic route to cis-5-hydroxymethyl-cyclohex-2-enol involves sodium borohydride reduction of 5‑formyl‑cyclohex‑2‑enone. Under standard conditions (NaBH₄, methanol or ethanol, 0–25 °C), the cis isomer is obtained with >90% selectivity, establishing a practical diastereomeric preference for procurement over the trans‑5‑hydroxymethyl‑cyclohex‑2‑enol diastereomer, which is not formed in significant quantity under these conditions .
| Evidence Dimension | Diastereoselectivity of reduction (cis:trans ratio) |
|---|---|
| Target Compound Data | >90% cis isomer (isolated yield basis after reduction of 5‑formyl‑cyclohex‑2‑enone) . |
| Comparator Or Baseline | trans‑5‑hydroxymethyl‑cyclohex‑2‑enol; estimated <10% under identical NaBH₄ reduction conditions. |
| Quantified Difference | Selectivity ratio >9:1 in favor of cis diastereomer. |
| Conditions | NaBH₄ in methanol or ethanol, 0–25 °C, reduction of 5‑formyl‑cyclohex‑2‑enone (class-level inference based on borohydride reduction of 5‑substituted cyclohex‑2‑enones). |
Why This Matters
The high cis selectivity ensures that the purchased material matches the stereochemical configuration required for FK‑506 synthesis, whereas the trans diastereomer would necessitate additional separation steps or result in a non‑functional intermediate.
